molecular formula C12H12N2O2 B13923920 3-Amino-5-cyclopropylbenzofuran-2-carboxamide

3-Amino-5-cyclopropylbenzofuran-2-carboxamide

Cat. No.: B13923920
M. Wt: 216.24 g/mol
InChI Key: YSCYNKMXYIJDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-cyclopropylbenzofuran-2-carboxamide is a compound belonging to the benzofuran class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. Subsequent functionalization steps introduce the amino and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of advanced techniques such as flow chemistry and continuous processing can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

    Biology: Its unique structure allows for interactions with biological targets, making it a candidate for studying biological pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

    Industry: Its applications in industrial processes, such as the synthesis of specialty chemicals and materials, are also being investigated.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzofuran-2-carboxamide: A closely related compound with similar structural features.

    3-Aminothiophene-2-carboxamide: Another heterocyclic compound with an amino and carboxamide group.

    2-Aminopyridine-3-carboxamide: A pyridine derivative with comparable functional groups.

Uniqueness

3-Amino-5-cyclopropylbenzofuran-2-carboxamide stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-amino-5-cyclopropyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c13-10-8-5-7(6-1-2-6)3-4-9(8)16-11(10)12(14)15/h3-6H,1-2,13H2,(H2,14,15)

InChI Key

YSCYNKMXYIJDRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)OC(=C3N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.